3(2H)-Benzofuranone, 2,5-dimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2,5-dimethyl- can be achieved through several methods. One common method involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars . This reaction typically requires heat and results in the formation of various flavor compounds, including 3(2H)-Benzofuranone, 2,5-dimethyl-.
Another method involves the use of biosynthetic pathways in fruits and plants. Enzymatic steps convert precursors into the desired compound . Industrial production often relies on chemical synthesis due to the higher yields and control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 2,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3(2H)-Benzofuranone, 2,5-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3(2H)-Benzofuranone, 2,5-dimethyl- exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . It also interacts with cellular pathways involved in oxidative stress response .
Comparison with Similar Compounds
3(2H)-Benzofuranone, 2,5-dimethyl- is often compared with other similar compounds such as:
4-Hydroxy-5-methyl-3(2H)-furanone: Known for its sweet, caramel-like aroma, but with a slightly different flavor profile.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with a fruity aroma, commonly found in various fruits.
The uniqueness of 3(2H)-Benzofuranone, 2,5-dimethyl- lies in its specific aroma profile and its widespread occurrence in nature, making it a valuable compound in the flavor and fragrance industry .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,5-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-9-8(5-6)10(11)7(2)12-9/h3-5,7H,1-2H3 |
InChI Key |
DQPPICLXWCIFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
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